molecular formula C5H9N3O3 B2369255 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate CAS No. 2089257-22-5

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate

Cat. No.: B2369255
CAS No.: 2089257-22-5
M. Wt: 159.145
InChI Key: MLRBCLCABWQWLZ-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is a heterocyclic organic compound with the molecular formula C5H7N3O2·H2O. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. The presence of both amino and carboxylic acid functional groups makes it a versatile compound in synthetic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methyl-1H-imidazole-5-carboxylic acid
  • 4-Methyl-1H-imidazole-5-carboxylic acid
  • 2-Amino-4-methyl-1H-imidazole

Uniqueness

2-Amino-4-methyl-1H-imidazole-5-carboxylic acid hydrate is unique due to the presence of both amino and carboxylic acid groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-5-methyl-1H-imidazole-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.H2O/c1-2-3(4(9)10)8-5(6)7-2;/h1H3,(H,9,10)(H3,6,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRBCLCABWQWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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